8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one
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Overview
Description
8-(Thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes a thiomorpholine ring and a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiomorpholine ring: This step involves the reaction of the dibenzo[b,e][1,4]diazepine intermediate with thiomorpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
8-(Thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]diazepin-11(10H)-one: Lacks the thiomorpholine ring, making it less versatile in terms of chemical reactivity.
Thiomorpholine-4-carbonyl derivatives: These compounds may have similar reactivity but lack the dibenzo[b,e][1,4]diazepine core, which is crucial for certain biological activities.
Uniqueness
8-(Thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one is unique due to the combination of the dibenzo[b,e][1,4]diazepine core and the thiomorpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(thiomorpholine-4-carbonyl)-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17-13-3-1-2-4-14(13)19-15-6-5-12(11-16(15)20-17)18(23)21-7-9-24-10-8-21/h1-6,11,19H,7-10H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGOHLRIEGNGJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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